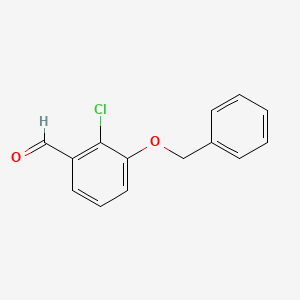

3-(Benzyloxy)-2-chlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCVVBJOXNIVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 2 Chlorobenzaldehyde

Established Synthetic Routes

The most common and direct pathway to 3-(Benzyloxy)-2-chlorobenzaldehyde involves the O-alkylation of 2-chloro-3-hydroxybenzaldehyde (B1361139).

Benzylation Reactions of Hydroxybenzaldehydes

This route starts with the deprotonation of the hydroxyl group on 2-chloro-3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then attacks a benzyl (B1604629) halide, resulting in the desired ether linkage.

Reaction Conditions and Reagents (e.g., Benzyl Halides, Alkali Metal Carbonates)

The selection of reagents is critical for the success of the benzylation reaction. Benzyl halides, such as benzyl bromide or benzyl chloride, serve as the source of the benzyl group. Benzyl bromide is often preferred due to the higher reactivity of the bromide leaving group compared to chloride.

A weak base is required to deprotonate the phenolic hydroxyl group without reacting with the aldehyde functionality. Alkali metal carbonates, particularly potassium carbonate (K₂CO₃), are widely used for this purpose. soton.ac.ukchemicalbook.com The carbonate anion is basic enough to form the phenoxide but not so strong as to promote unwanted side reactions. In some related syntheses, stronger bases like sodium hydroxide (B78521) (NaOH) have been employed, often in conjunction with a phase-transfer catalyst to facilitate the reaction between different phases. socar.azresearchgate.net

Table 1: Common Reagents for Benzylation of 2-chloro-3-hydroxybenzaldehyde

| Reagent Type | Specific Example | Role in Reaction | Source |

|---|---|---|---|

| Benzylating Agent | Benzyl Bromide | Provides the benzyl group (electrophile) | soton.ac.uk |

| Benzylating Agent | Benzyl Chloride | Provides the benzyl group (electrophile) | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group (catalyst) | soton.ac.ukchemicalbook.com |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the hydroxyl group | socar.azresearchgate.net |

| Catalyst | Benzyltriethylammonium chloride (BTEAC) | Phase-transfer catalyst for reactions in biphasic systems | ekb.eg |

Solvent Systems (e.g., Aprotic Polar Solvents)

The choice of solvent is crucial for ensuring the reagents are soluble and for facilitating the desired reaction pathway. Aprotic polar solvents are the standard choice for this type of SN2 reaction. Solvents such as acetone (B3395972) or dimethylformamide (DMF) are effective because they can dissolve the ionic phenoxide intermediate while not participating in the reaction themselves. soton.ac.uk The use of acetone is well-documented for similar benzylation reactions. soton.ac.uk

Table 2: Solvent Systems for Benzylation Reactions

| Solvent | Type | Rationale for Use | Source |

|---|---|---|---|

| Acetone | Aprotic, Polar | Solubilizes reactants; does not interfere with SN2 mechanism. | soton.ac.uk |

| Ethanol (B145695) | Protic, Polar | Used in some preparations, often with a strong base. | nih.gov |

| Water | Protic, Polar | Can be used in phase-transfer catalysis systems. | socar.azresearchgate.net |

Temperature Control and Reaction Kinetics

Temperature plays a significant role in the rate of the benzylation reaction. While some preparations are conducted at room temperature, moderate heating is often applied to accelerate the conversion. nih.gov For instance, a reaction temperature of 45°C has been successfully used to drive the reaction to completion in a reasonable timeframe. soton.ac.uk The reaction kinetics follow a second-order rate law, typical for an SN2 reaction, where the rate is dependent on the concentration of both the phenoxide and the benzyl halide.

Table 3: Example Reaction Conditions

| Temperature | Duration | Notes | Source |

|---|---|---|---|

| 45 °C | 16 hours | Used with K₂CO₃ in acetone for a similar benzylation. | soton.ac.uk |

| Room Temp. | 2-5 hours | Used with NaOH and a phase-transfer catalyst for a related synthesis. | socar.az |

| Room Temp. | 24 hours | Used with NaOH in ethanol for a related Claisen-Schmidt condensation. | nih.gov |

Alternative Preparative Strategies

Beyond the direct benzylation of 2-chloro-3-hydroxybenzaldehyde, other synthetic routes can be envisioned, though they are often more complex. One such strategy involves the direct chlorination of 3-benzyloxybenzaldehyde (B162147). smolecule.com However, this approach can be problematic due to a lack of regioselectivity, potentially yielding a mixture of chlorinated isomers that are difficult to separate.

Another alternative is a multi-step synthesis starting from a different precursor, such as 1-chloro-2,3-dimethoxybenzene. This would involve a sequence of reactions, including formylation to introduce the aldehyde group, followed by selective demethylation and subsequent benzylation. Such multi-step routes are generally less efficient and are typically employed only when the primary precursor is unavailable.

Emerging Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For reactions like the synthesis of this compound, this includes minimizing solvent use and avoiding hazardous reagents.

One emerging approach is the use of Phase-Transfer Catalysis (PTC) . This technique, using catalysts like benzyltriethylammonium chloride (BTEAC), facilitates reactions between reagents in immiscible phases (e.g., an aqueous solution of NaOH and an organic substrate). socar.azresearchgate.netekb.eg This can eliminate the need for anhydrous organic solvents, reduce waste, and simplify workup procedures.

Mechanochemistry , specifically ball milling, represents another green alternative. This solvent-free method uses mechanical force to initiate chemical reactions. While not yet documented for this exact compound, it has been successfully applied to related three-component reactions to synthesize chromene derivatives, demonstrating its potential for C-O bond formation under mild, solventless conditions. rsc.org

Furthermore, the exploration of novel reaction media, such as deep eutectic solvents (DESs) , and the application of electrochemical methods are at the forefront of green synthetic chemistry. nih.gov These approaches aim to replace volatile and toxic organic solvents and reduce reliance on stoichiometric reagents, offering a pathway to more sustainable chemical manufacturing. nih.gov

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a highly effective technique for carrying out the Williamson ether synthesis of this compound, especially when dealing with reactants in immiscible phases (e.g., a solid base and an organic solvent). PTC is known to accelerate reaction rates and improve yields by facilitating the transfer of reactants across the phase boundary. researchgate.net

In this context, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC), is employed. researchgate.netresearchgate.netsocar.az The mechanism involves the catalyst exchanging its anion for the phenoxide ion generated by the reaction of 2-chloro-3-hydroxybenzaldehyde with a base (such as sodium hydroxide or potassium carbonate). This newly formed ion pair is soluble in the organic phase, allowing the phenoxide to react readily with the benzyl halide. socar.az

The use of PTC offers several advantages:

It allows the use of inexpensive inorganic bases like NaOH or K2CO3.

It often eliminates the need for harsh, anhydrous reaction conditions or expensive polar aprotic solvents.

Reactions can often be run at lower temperatures, minimizing side product formation. smolecule.com

Studies on related benzylation reactions have demonstrated that PTC can lead to high yields, sometimes exceeding 90%, under optimized conditions. researchgate.net

Metal-Free or Photocatalytic Methods

Metal-Free Methods: The standard synthesis of this compound via the Williamson ether synthesis is inherently a metal-free process. This route avoids the use of metal-based reagents or catalysts, which can be advantageous in terms of cost, toxicity, and ease of purification.

Other potential metal-free transformations in the synthesis could involve the chlorination step of a precursor. For instance, metal-free methods for the chlorodeboronation of organotrifluoroborates using reagents like trichloroisocyanuric acid (TCICA) have been developed. nih.gov While this specific reaction was reported to be unsuccessful for potassium 3-(benzyloxy)phenyltrifluoroborate, the principle demonstrates an avenue for metal-free chlorination on related aromatic systems. nih.gov

Photocatalytic Methods: Photocatalysis represents an emerging green chemistry approach for various organic syntheses. sioc-journal.cn These methods use light energy to drive chemical reactions, often with high selectivity and under mild conditions. mdpi.com While photocatalysis has been successfully applied to reactions such as the benzylic bromination of toluene (B28343) derivatives, its specific application to the direct synthesis of this compound is not extensively documented in current scientific literature. researchgate.net The field is rapidly advancing, and future developments may see photocatalytic strategies applied to the key bond-forming steps in this synthesis. sioc-journal.cn

Optimization of Reaction Conditions and Yields

Achieving a high yield and purity of this compound is critically dependent on the careful optimization of several reaction parameters.

Parameters Influencing Reaction Efficiency

For the key benzylation step, several parameters are crucial for maximizing reaction efficiency and minimizing the formation of byproducts. smolecule.com

| Parameter | Influence on Reaction | Optimized Conditions (Typical) |

| Base | A base is required to deprotonate the phenolic hydroxyl group. The strength and solubility of the base can affect the reaction rate. | Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH) are commonly used. researchgate.net |

| Solvent | The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents are often preferred. | Acetone and dimethylformamide (DMF) generally provide superior results over alcoholic solvents. smolecule.com |

| Temperature | Temperature affects the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition. | Optimal temperature ranges are typically between 60-80°C for most benzylation reactions. smolecule.com |

| Reactant Stoichiometry | The molar ratio of the benzylating agent to the phenolic precursor must be controlled to ensure complete conversion while avoiding side products like dibenzylation. | An optimized molar ratio of the benzylating agent is typically between 1.1 to 1.5 equivalents. smolecule.com |

| Catalyst | In PTC, the choice and amount of catalyst are critical. A catalyst like potassium iodide (KI) can also be added to promote the reaction with benzyl chloride. | Catalytic amounts of TBAB or TEBAC are used in PTC. KI can be used as a co-catalyst. researchgate.net |

This table is generated based on data from typical benzylation reactions. researchgate.netsmolecule.com

By carefully controlling these parameters, yields for the benzylation of phenolic aldehydes can be consistently high, often in the range of 75-95%. smolecule.com

Purification Techniques

After the reaction is complete, a systematic purification process is necessary to isolate the this compound in high purity. The process typically involves a workup procedure followed by a final purification step.

| Purification Step | Description | Common Reagents/Methods |

| Workup / Extraction | The crude reaction mixture is typically quenched with water to dissolve inorganic salts. The product is then extracted from the aqueous phase into an immiscible organic solvent. | The mixture is quenched with water and extracted with solvents like ethyl acetate (B1210297) (EA), dichloromethane (B109758) (DCM), or diethyl ether. The combined organic layers are often washed with water and saturated brine (NaCl solution) to remove residual impurities and water. nih.govamm-journal.org |

| Drying | The organic extract is dried to remove any dissolved water before the solvent is evaporated. | Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4) is used. amm-journal.org |

| Final Purification | The crude product obtained after solvent evaporation is further purified to remove unreacted starting materials and side products. | Column Chromatography: A common and effective method using silica (B1680970) gel with a solvent system like ethyl acetate/petroleum ether (EA/PE) or ethyl acetate/hexanes. amm-journal.orgmdpi.comRecrystallization: If the product is a solid, it can be dissolved in a hot solvent and allowed to cool slowly, causing pure crystals to form. This is an efficient method for achieving high purity. acs.org |

This table summarizes common laboratory purification techniques. nih.govamm-journal.orgmdpi.comacs.orgsciencemadness.org

Reactivity and Functional Group Transformations of 3 Benzyloxy 2 Chlorobenzaldehyde

Aldehyde Group Reactivity

The aldehyde group is the most reactive site in 3-(Benzyloxy)-2-chlorobenzaldehyde, participating in nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. libretexts.org

Aldehydes can be converted to primary, secondary, or tertiary amines through a process called reductive amination. libretexts.org This two-step reaction first involves the nucleophilic addition of an amine to the carbonyl group to form an imine intermediate. The imine is then reduced to an amine using a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. libretexts.orgrsc.org For instance, the reaction of an aldehyde with an amine, followed by reduction, yields the corresponding amine.

Table 1: Reductive Amination of Aldehydes

| Aldehyde | Amine | Reducing Agent | Product |

| 4-(Dimethylamino)-benzaldehyde | Solidified amine | Sodium borohydride (B1222165) | Corresponding amine |

| Aldehydes | Solidified amine | PtO2, Pt/C, or Pd/C (catalytic hydrogenation) | Corresponding amines |

Data sourced from The Royal Society of Chemistry. rsc.org

The Knoevenagel condensation is a nucleophilic addition reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base. mychemblog.com This is followed by a dehydration reaction to form a C-C double bond, typically yielding α,β-unsaturated dicarbonyl compounds or related structures. mychemblog.comsciensage.info This reaction is a valuable method for synthesizing various important chemical intermediates and functional polymers. sciensage.info A range of catalysts can be employed, including zeolites and DBU (diazabicyclo[5.4.0]undec-7-ene). sciensage.infoasianpubs.org

Table 2: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product |

| Aromatic aldehydes | Malononitrile | Wet copper slag | Corresponding α,β-unsaturated dinitrile |

| Benzaldehyde (B42025) | Ethyl cyanoacetate | DBU/water | Ethyl (E)-2-cyano-3-phenyl-2-propenoate |

| Aromatic aldehydes | Malononitrile, resorcinol | TPOP-2 organocatalyst, 80°C | 2-amino-chromene derivatives |

Data sourced from Journal of Advanced Scientific Research, RSC Advances, and a study on DBU/water complexes. sciensage.infoasianpubs.orgrsc.org

Oxidation and Reduction Pathways

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol. smolecule.com

Aldehydes lacking alpha-hydrogens, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base. wikipedia.orgchemistrysteps.com This disproportionation reaction results in the formation of both a primary alcohol and a carboxylic acid, with one molecule of the aldehyde being reduced and another being oxidized. wikipedia.org The reaction is typically carried out with a strong base like potassium hydroxide (B78521) or sodium hydroxide. wikipedia.orgissuu.com A recent study has also demonstrated the ultrafast oxidation of aldehydes to carboxylic acids using atmospheric plasma treatment. acs.org

The mechanism of the Cannizzaro reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. pharmaguideline.comrsc.org The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, leading to the formation of a carboxylate and an alkoxide, which upon workup give the carboxylic acid and alcohol, respectively. wikipedia.orgpharmaguideline.com

The aldehyde group can be readily reduced to a primary alcohol. smolecule.com Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.comdoubtnut.com For example, benzaldehyde can be converted to benzyl (B1604629) alcohol using LiAlH4. doubtnut.com In the context of the Cannizzaro reaction, the aldehyde is also reduced to the corresponding benzyl alcohol. wikipedia.org

Condensation Reactions and Schiff Base Formation

Benzyloxy Ether Moiety Transformations

The benzyloxy group serves as a common protecting group for hydroxyl functionalities in multi-step syntheses. organic-chemistry.org Its stability under many reaction conditions, coupled with its susceptibility to cleavage under specific, often mild, conditions, makes it highly valuable.

The primary transformation of the benzyloxy ether in this compound is its removal (debenzylation) to unmask the 3-hydroxyl group, yielding 2-chloro-3-hydroxybenzaldehyde (B1361139). This deprotection is a key step if further functionalization at the phenolic oxygen is desired. smolecule.com

A standard and widely used method for debenzylation is catalytic hydrogenation. This is typically achieved by treating the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). nih.gov The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297). The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the cleavage. nih.gov

Alternative, non-hydrogenolytic methods are also available, which can be advantageous if the molecule contains other functional groups sensitive to reduction (e.g., alkenes or alkynes). Reagents like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers, often in the presence of a cation scavenger like pentamethylbenzene (B147382) to prevent side reactions. organic-chemistry.org Oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is particularly effective for p-methoxybenzyl ethers but can also be applied to simple benzyl ethers under photoirradiation. organic-chemistry.org

Table 3: Common Methods for Debenzylation

| Reagent/Catalyst | Conditions | Product | Ref |

|---|---|---|---|

| Pd(OH)₂/C (Pearlman's catalyst) | H₂, EtOH, 60°C | 2-Chloro-3-hydroxybenzaldehyde | nih.gov |

| BCl₃ / Pentamethylbenzene | CH₂Cl₂ | 2-Chloro-3-hydroxybenzaldehyde | organic-chemistry.org |

| DDQ | MeCN, photoirradiation | 2-Chloro-3-hydroxybenzaldehyde | organic-chemistry.org |

Selective Debenzylation Methodologies

The removal of the benzyl protecting group to unveil the phenol (B47542) is a key transformation. The selection of a debenzylation method must account for the sensitivity of the aldehyde and the chloro-substituent.

One highly effective and chemoselective method involves the use of boron trichloride (BCl₃) in the presence of a cation scavenger like pentamethylbenzene. organic-chemistry.org This approach allows for the cleavage of the aryl benzyl ether at low temperatures, such as -78 °C, thereby preserving acid-sensitive functionalities that might be compromised under other conditions. organic-chemistry.org The use of pentamethylbenzene is critical to suppress potential side reactions, specifically the electrophilic C-benzylation of the newly formed phenol. organic-chemistry.org Standard conditions typically employ 2 equivalents of BCl₃ and 3 equivalents of the scavenger in a solvent like dichloromethane (B109758). organic-chemistry.org This method demonstrates broad applicability and tolerates a variety of other functional groups, including esters, silyl (B83357) ethers, and even other nitrogen-protecting groups, making it a superior choice over traditional methods that use strong acids like trifluoroacetic acid (TFA) or palladium-catalyzed hydrogenation, which could also reduce the aldehyde. organic-chemistry.org

Catalytic hydrogenation is another common debenzylation technique, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. However, this method poses a significant challenge for this compound, as the reaction conditions can readily reduce the aldehyde group to an alcohol. Furthermore, reductive dehalogenation of the C-Cl bond can occur, leading to a mixture of products. Therefore, achieving selectivity with this method is difficult and generally avoided.

Table 1: Selective Debenzylation of Aryl Benzyl Ethers

| Reagent/Catalyst | Scavenger/Co-reagent | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Boron trichloride (BCl₃) | Pentamethylbenzene | Dichloromethane | -78 °C to rt | High chemoselectivity; preserves acid-sensitive groups and avoids reduction of aldehyde. organic-chemistry.org |

Stability and Cleavage under Various Conditions

The stability of this compound is contingent on the reaction environment. The benzyl ether linkage is generally stable to a range of conditions but can be cleaved under strong acidic or reductive environments as discussed above. organic-chemistry.org

The aldehyde group is susceptible to both oxidation and reduction. smolecule.com Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the aldehyde to a carboxylic acid. Conversely, reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol. smolecule.comrsc.org

Under certain harsh conditions, such as those involving strong bases and high temperatures, aldehydes can undergo decarbonylation, leading to the cleavage of the carbon-carbon bond between the aromatic ring and the formyl group. dtu.dk This process, however, is not a typical or desired reaction pathway under standard synthetic conditions. The compound's aromatic core provides considerable stability, but the functional groups dictate its reactivity profile under specific chemical stresses.

Chlorobenzene (B131634) Ring Reactivity

The chlorobenzene ring in this compound is influenced by three substituents: the ortho-chloro group, the meta-benzyloxy group, and the aldehyde group at position 1. These groups collectively determine the regioselectivity and rate of reactions occurring on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the outcome is dictated by the combined electronic effects of the existing substituents. libretexts.org The benzyloxy group (-OBn) is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The chloro group (-Cl) is a deactivating group but also an ortho, para-director. The aldehyde group (-CHO) is a strong deactivating group and directs to the meta position (position 5).

Considering the positions on this compound:

The -OBn group at C3 strongly activates positions 2 (blocked by -Cl) and 4.

The -CHO group at C1 deactivates the ring and directs to C5.

The -Cl group at C2 deactivates the ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on aryl chlorides typically requires harsh conditions unless the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In this compound, the chlorine atom at the C2 position is ortho to the strongly electron-withdrawing aldehyde group. nih.gov This arrangement significantly activates the C-Cl bond towards nucleophilic attack. rsc.org

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge of this intermediate is stabilized by the ortho-aldehyde group. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. This allows the chlorine atom to be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates, under relatively mild conditions compared to unactivated aryl chlorides. google.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

The presence of the chloro-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org While aryl chlorides are less reactive than the corresponding bromides or iodides, the use of specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or PCy₃) and suitable palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) can effectively facilitate the coupling. organic-chemistry.orgharvard.edu The reaction tolerates a wide range of functional groups, making it a robust method for synthesizing complex biaryl structures from this compound. nih.govnih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organotin reagent (organostannane). numberanalytics.com Like the Suzuki reaction, it is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄). nrochemistry.comresearchgate.net A key advantage of Stille coupling is the tolerance of organotin reagents to many functional groups and their stability. nrochemistry.com However, the toxicity of tin compounds and difficulties in removing tin byproducts are notable drawbacks. libretexts.orgnrochemistry.com The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

Table 2: Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base/Additive | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., SPhos, PCy₃) | Carbonates (Cs₂CO₃, K₂CO₃), Phosphates (K₃PO₄) | Low toxicity of boron reagents; wide functional group tolerance. organic-chemistry.orgnih.gov |

Applications of 3 Benzyloxy 2 Chlorobenzaldehyde As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The reactivity of the aldehyde functional group, combined with the electronic effects of the chloro and benzyloxy substituents, makes 3-(Benzyloxy)-2-chlorobenzaldehyde an excellent precursor for various heterocyclic compounds. It readily participates in condensation, cycloaddition, and multicomponent reactions to form diverse ring systems.

Substituted oxiranes, or epoxides, are valuable synthetic intermediates due to the high reactivity of their strained three-membered ring. This compound can be converted to corresponding oxiranes through reactions like the Darzens condensation. In a typical synthesis, the aldehyde reacts with an α-haloester or another compound with an active methylene (B1212753) group adjacent to a leaving group, in the presence of a base.

For instance, the condensation of substituted benzaldehydes with chloromethylbenzyl ether under phase-transfer catalysis conditions stereoselectively yields trans-2-benzyloxy-3-aryloxiranes. researchgate.net This method highlights a general pathway for the synthesis of trans-isomers of 2,3-disubstituted oxiranes from aldehyde precursors. researchgate.net

Table 1: Representative Synthesis of Substituted Oxiranes

| Aldehyde Precursor | Reagents | Catalyst | Product |

|---|

Azetidin-2-ones, commonly known as β-lactams, are a significant class of heterocyclic compounds, most famously represented by penicillin and cephalosporin (B10832234) antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone method for constructing the azetidinone ring. chemijournal.commdpi.com

Imines (or Schiff bases), which are necessary for this reaction, are typically formed by the condensation of an aldehyde with a primary amine. derpharmachemica.comekb.eg this compound can serve as the aldehyde component to generate a diverse range of imines. Subsequent reaction of these imines with a suitable ketene, often generated in situ from an acyl chloride like chloroacetyl chloride in the presence of a base such as triethylamine, yields the corresponding 3-chloro-azetidinone derivatives. derpharmachemica.comresearchgate.netorgchemres.org

Table 2: General Scheme for Azetidinone Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Imine Formation | This compound, Primary Amine (R-NH₂) | Dehydrating agent or azeotropic removal of water | Schiff Base (Imine) |

This compound is a valuable precursor for synthesizing five-membered heterocyclic rings like pyrroles and isoxazoles.

Pyrrole (B145914) Synthesis: Polysubstituted pyrroles can be synthesized via [3+2] cycloaddition reactions. The Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a prominent method. mdpi.comnih.gov An α,β-unsaturated carbonyl compound, which can be prepared from this compound through reactions like the Wadsworth-Emmons olefination, reacts with TosMIC in the presence of a base to form the pyrrole ring. mdpi.com

Isoxazole (B147169) Synthesis: Isoxazole derivatives can be prepared through a [3+2] cycloaddition reaction involving an oxime and an alkyne or nitrile. google.com this compound is first converted to its corresponding aldoxime by reaction with hydroxylamine. This oxime can then be oxidized in situ (e.g., with NaOCl) to generate a nitrile oxide, which undergoes cycloaddition with an appropriate dipolarophile to yield the isoxazole ring. A patent describes a similar pathway starting from the 4-benzyloxy isomer to create isoxazole derivatives. google.com

The development of complex, fused heterocyclic systems is a major focus of medicinal chemistry. This compound is an ideal building block for creating such molecules through multicomponent reactions (MCRs). MCRs, such as the Ugi and Ugi-Zhu reactions, allow for the rapid assembly of complex molecular scaffolds in a single step. nih.govmdpi.com

The synthesis of pyrrolo[3,4-b]pyridin-5-ones, which are aza-analogues of the isoindolin-1-one (B1195906) core found in many bioactive compounds, can be achieved via a one-pot cascade process. mdpi.commdpi.com This process often involves an Ugi-Zhu three-component reaction (UZ-3CR) followed by a sequence of intramolecular reactions. In this sequence, an aldehyde (such as this compound), an amine, and an isocyanide react to form an intermediate that subsequently undergoes transformations like N-acylation and aza-Diels-Alder cycloaddition to build the final polyheterocyclic product. mdpi.comnih.gov

Table 3: Components for Pyrrolo[3,4-b]pyridin-5-one Synthesis via Ugi-Zhu/Diels-Alder Cascade

| Aldehyde | Amine Component | Isocyanide Component | Dienophile | Catalyst (Typical) |

|---|

This compound serves as a key starting material for the synthesis of important heterocyclic scaffolds like benzimidazoles and 1,3,4-oxadiazoles, which are prevalent in medicinal chemistry. nih.govnih.gov

Benzimidazole (B57391) Synthesis: Benzimidazoles are typically synthesized via the condensation of an o-phenylenediamine (B120857) with an aldehyde. tubitak.gov.tr The reaction of this compound with o-phenylenediamine, often in the presence of an oxidizing agent or catalyst like sodium metabisulfite, yields 2-(3-(benzyloxy)-2-chlorophenyl)-1H-benzo[d]imidazole. tubitak.gov.trbiointerfaceresearch.com

1,3,4-Oxadiazole (B1194373) Synthesis: The resulting benzimidazole can be further elaborated to incorporate a 1,3,4-oxadiazole ring. A common route involves N-alkylation of the benzimidazole with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. biointerfaceresearch.com This acetohydrazide can then be cyclized with carbon disulfide in the presence of potassium hydroxide (B78521) to form a 1,3,4-oxadiazole-2-thiol (B52307) ring, which can be further functionalized. biointerfaceresearch.comijper.org

Building Block for Bio-inspired Molecular Scaffolds (Focus on synthesis, not biological activity)

Beyond the synthesis of individual heterocyclic rings, this compound is employed in the construction of larger, more complex molecular architectures designed to mimic natural products or serve as scaffolds for further chemical exploration. The presence of the benzyloxy group is particularly advantageous, as it can be easily removed (debenzylated) at a later synthetic stage to reveal a hydroxyl group, allowing for further functionalization. smolecule.com

An example of its use as a building block is in the synthesis of 1-indanones. Substituted 3-arylpropionic acids can undergo intramolecular Friedel-Crafts cyclization to form 1-indanones. beilstein-journals.org These precursor acids can be synthesized from aldehydes like this compound through various multi-step sequences. The resulting indanone core is a feature of numerous biologically relevant molecules.

The multicomponent reactions discussed previously (Section 4.1.4) are a prime example of its role in building complex scaffolds. By combining this compound with different amines and isocyanides in Ugi-type reactions, a library of diverse and complex polyheterocyclic systems can be rapidly generated from a single, versatile building block. nih.govmdpi.commdpi.com

Precursors to Riboflavin (B1680620) Analogs and Cofactor Synthons

The structural framework of this compound makes it a promising precursor for the synthesis of riboflavin (vitamin B2) analogs, particularly deazaflavins. Deazaflavins are a class of compounds where the N-5 atom of the isoalloxazine ring system of riboflavin is replaced by a carbon atom. These analogs are of significant interest as they are involved in a variety of biological redox reactions and can serve as probes for studying flavoenzymes. uni-freiburg.descielo.org.co

A general and widely utilized method for the synthesis of 5-deazaflavins involves the condensation of a 6-substituted aminouracil with an ortho-halogenated benzaldehyde (B42025). rsc.orgrsc.org The reaction proceeds via a nucleophilic substitution of the halogen by the amino group of the uracil (B121893) derivative, followed by an intramolecular cyclization to form the characteristic tricyclic quinoline-2,4-dione core of the deazaflavin.

The presence of the chloro group at the 2-position of this compound makes it an ideal candidate for this synthetic strategy. The benzyloxy group at the 3-position would ultimately reside on the benzenoid ring of the resulting deazaflavin analog, influencing its electronic properties and steric interactions within a biological system. For instance, the cyclocondensation of 6-N-substituted aminouracils with various substituted benzaldehydes, including those with halo and alkoxy groups, has been shown to yield the corresponding 9,10-substituted 5-deazaflavins. researchgate.net

While a direct synthesis of a riboflavin analog from this compound has not been explicitly detailed in the reviewed literature, the established synthetic routes for deazaflavins strongly support its potential as a precursor. The following table summarizes various substituted benzaldehydes that have been successfully employed in the synthesis of deazaflavin analogs, highlighting the compatibility of the substitution pattern present in this compound.

| Precursor Benzaldehyde Derivative | Resulting Deazaflavin Analog | Reference |

| 2-Fluorobenzaldehyde | 9-Unsubstituted-5-deazaflavin | researchgate.net |

| 2,3-Dimethoxybenzaldehyde | 9-Methoxy-5-deazaflavin | researchgate.net |

| o-Halogeno-benzaldehydes | General 5-deazaflavins | rsc.orgrsc.org |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Naphthyridine analogs | researchgate.net |

This table presents examples of substituted benzaldehydes used in the synthesis of deazaflavin analogs, illustrating the general applicability of the synthetic route to compounds like this compound.

Synthesis of Immunomodulator Intermediates

The development of novel immunomodulators is a critical area of pharmaceutical research, aimed at treating a range of diseases from cancer to autoimmune disorders. Substituted benzaldehydes are key building blocks in the synthesis of various heterocyclic scaffolds that exhibit immunomodulatory activity.

While a direct synthesis utilizing this compound is not prominently documented, the synthesis of closely related analogs underscores its potential in this field. For example, 3-benzyloxybenzaldehyde (B162147) serves as a starting material for the synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, a compound with potential as an A2A receptor negative allosteric modulator for cancer immunotherapy. This highlights the utility of the benzyloxybenzaldehyde core in constructing complex, biologically active molecules.

Furthermore, a patent has been filed for a method to prepare 4-(2,3-disubstituted benzyloxy)-2-hydroxy-5-substituted benzaldehyde derivatives, which are described as important intermediates for immunomodulators. This further supports the role of benzaldehydes with benzyloxy substitutions in the synthesis of this class of therapeutic agents.

The structural features of this compound, combining the benzyloxy moiety with a reactive aldehyde and a chloro-substituent, make it a valuable precursor for creating diverse libraries of potential immunomodulators. The chloro group can act as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the final molecules.

Applications in Advanced Material Science Precursors

Formation of Hydrophobic Layers via Self-Organization Effects

The creation of well-ordered, functional surfaces is a cornerstone of modern material science and nanotechnology. Self-assembled monolayers (SAMs) provide a powerful bottom-up approach to modify the properties of surfaces, such as their wettability, adhesion, and chemical reactivity. The formation of hydrophobic surfaces is of particular interest for applications ranging from anti-fouling coatings to microfluidic devices.

The molecular structure of this compound suggests its potential as a component in the formation of hydrophobic layers through self-organization. The large, nonpolar benzyloxy group would contribute significantly to the hydrophobicity of a surface if molecules of this compound were to be assembled in a uniform orientation.

The principle of SAM formation typically involves the chemisorption of molecules with a specific head group onto a substrate. For instance, alkanethiols readily form well-ordered monolayers on gold surfaces. While this compound does not possess a thiol group for direct anchoring to gold, it could be chemically modified to include one. Alternatively, the aldehyde group itself can participate in surface reactions, or the entire molecule could be a component of a larger supramolecular assembly.

Studies have shown that aromatic molecules, including those with aldehyde functionalities, can self-assemble on metal surfaces. The interplay of intermolecular forces, such as van der Waals interactions between the aromatic rings, and molecule-substrate interactions dictates the final structure of the monolayer. The bulky nature of the benzyloxy and chloro substituents would influence the packing density and orientation of the molecules in a self-assembled layer, which in turn would affect the macroscopic properties of the surface. The formation of hydrophobic surfaces using SAMs is a well-established principle, and the inherent hydrophobicity of the benzyloxy group makes this compound a plausible candidate for designing such surfaces, pending appropriate functionalization for surface attachment.

Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 2 Chlorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise arrangement of atoms within 3-(Benzyloxy)-2-chlorobenzaldehyde can be determined.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into several key regions: the aldehyde proton, the aromatic protons of the substituted benzaldehyde (B42025) ring, and the protons of the benzyloxy group.

The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The three protons on the trisubstituted benzaldehyde ring would appear in the aromatic region (7.0-8.0 ppm), with their multiplicities and coupling constants determined by their positions relative to each other. The benzyloxy group would contribute a singlet for the two methylene (B1212753) (-CH₂-) protons, expected around 5.0-5.5 ppm, and a set of signals for the five protons of the phenyl ring, typically appearing as a multiplet between 7.2 and 7.5 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~7.45-7.30 | m | 5H | Benzyl (B1604629) Ar-H |

| ~5.2 | s | 2H | O-CH₂-Ph |

| Note: This table represents predicted values based on analogous structures. Actual experimental values may vary. |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, 14 distinct carbon signals are expected, corresponding to each unique carbon atom.

The aldehydic carbonyl carbon is the most deshielded, appearing around 190 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon bearing the benzyloxy group (C3) and the carbon bearing the chlorine atom (C2) would be identified based on their characteristic chemical shifts. The methylene carbon of the benzyl group is expected in the aliphatic region, typically around 70 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~158 | Ar C-O |

| ~136 | Ar C-Cl |

| ~135 | Ar C-H |

| ~133 | Ar C-CHO |

| ~129-127 | Benzyl Ar C-H |

| ~125 | Ar C-H |

| ~115 | Ar C-H |

| ~71 | O-CH₂-Ph |

| Note: This table represents predicted values based on analogous structures. Actual experimental values may vary. Quaternary carbon signals are also expected. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In this compound, COSY would show correlations between the adjacent protons on the benzaldehyde ring and among the protons of the benzyl group's phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would be used to definitively assign the protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding, already assigned, proton signals from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Coherence) : HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the substitution pattern on the aromatic ring and for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The aldehyde proton showing a correlation to the C1 and C2 carbons of the benzaldehyde ring.

The methylene protons of the benzyl group showing correlations to the C3 carbon of the benzaldehyde ring and the ipso-carbon of the benzyl group's phenyl ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₄H₁₁ClO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₄H₁₂³⁵ClO₂⁺ | 247.0520 |

| [M+H]⁺ | C₁₄H₁₂³⁷ClO₂⁺ | 249.0491 |

| Note: The presence of chlorine results in a characteristic isotopic pattern with an M+2 peak approximately one-third the intensity of the molecular ion peak. |

Electrospray Ionization Time-of-Flight (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules by creating ions in solution and then transferring them to the gas phase. It is well-suited for a compound like this compound. When coupled with a Time-of-Flight (TOF) mass analyzer, it provides high resolution and mass accuracy. The ESI-TOF spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern can also provide structural information. Potential fragmentation pathways for this molecule could include the cleavage of the ether linkage, leading to the formation of a benzyl cation (m/z 91) and a 2-chloro-3-hydroxybenzaldehyde (B1361139) radical cation, or the loss of a chlorine atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded as a spectrum.

For this compound, the IR spectrum is expected to display several characteristic absorption bands that correspond to its constituent functional groups. The presence of a strong band for the carbonyl (C=O) group of the aldehyde, along with peaks indicating aromatic rings, an ether linkage, and a carbon-chlorine bond, would collectively provide strong evidence for the compound's structure.

The predicted significant IR absorption bands for this compound are detailed below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (-CH₂-) | Stretch | 2950-2850 | Medium |

| Aldehyde C=O | Stretch | 1715-1690 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| Ether C-O-C | Asymmetric Stretch | 1275-1200 | Strong |

| Ether C-O-C | Symmetric Stretch | 1075-1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores and conjugated π-electron systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The structure of this compound contains multiple chromophores: the two aromatic rings and the carbonyl group. The conjugated system of the benzaldehyde portion of the molecule is expected to give rise to strong π → π* transitions. The non-bonding electrons on the carbonyl oxygen can also undergo a weaker n → π* transition. The presence of the benzyloxy and chloro substituents on the benzaldehyde ring will influence the precise wavelength of maximum absorption (λmax) compared to unsubstituted benzaldehyde.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Chromophore | Expected Absorption Range (λmax) |

|---|---|---|

| π → π* | Aromatic Rings & Carbonyl | 240-280 nm |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of a pure chemical compound. The experimentally determined percentages of carbon (C), hydrogen (H), and other elements are compared against the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values serves as strong evidence of the compound's purity and confirms its empirical and molecular formula.

The molecular formula for this compound is C₁₄H₁₁ClO₂. Based on this formula, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 246.69 | 68.16 |

| Hydrogen | H | 1.008 | 246.69 | 4.50 |

| Chlorine | Cl | 35.453 | 246.69 | 14.37 |

Future Research Directions and Perspectives on 3 Benzyloxy 2 Chlorobenzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-(Benzyloxy)-2-chlorobenzaldehyde typically involves the benzylation of its precursor, 2-chloro-3-hydroxybenzaldehyde (B1361139). Future research is poised to focus on the development of more efficient and environmentally benign synthetic methodologies.

Current synthetic approaches for related benzaldehydes often rely on traditional methods that may involve harsh reagents and generate significant waste. osaka-u.ac.jp The principles of green chemistry are increasingly guiding the development of new synthetic pathways for aromatic aldehydes. These include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com For instance, the oxidation of the corresponding benzyl (B1604629) alcohol using green oxidants like atmospheric oxygen or hydrogen peroxide, catalyzed by supported metal nanoparticles, presents a promising sustainable route. mdpi.com

Another avenue for exploration is the application of biocatalysis. The use of enzymes for the production of aldehydes is a growing field that offers high selectivity and mild reaction conditions, minimizing the environmental impact. mdpi.com The development of robust enzymes capable of acting on substituted benzyl alcohols could provide a highly sustainable route to this compound.

| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Potential Advantages |

| Benzylation | 2-Chloro-3-hydroxybenzaldehyde | Benzyl halide, base | Direct route to the target molecule. |

| Green Oxidation | 3-(Benzyloxy)-2-chlorobenzyl alcohol | O₂, H₂O₂, supported metal nanoparticles | Reduced waste, milder conditions. |

| Biocatalysis | 3-(Benzyloxy)-2-chlorobenzyl alcohol | Oxidoreductase enzymes | High selectivity, environmentally friendly. |

Exploration of Novel Reaction Pathways and Derivatization Strategies

The aldehyde functionality in this compound is a versatile handle for a multitude of chemical transformations. While standard reactions of aldehydes such as oxidation to carboxylic acids, reduction to alcohols, and formation of imines and oximes are expected, future research will likely delve into more novel reaction pathways. wiserpub.com

The presence of the benzyloxy and chloro substituents can influence the reactivity of the aldehyde group and the aromatic ring, opening up possibilities for unique derivatization strategies. For example, the exploration of multicomponent reactions involving this compound could lead to the rapid assembly of complex molecular scaffolds. nih.gov The development of tandem reactions, where multiple transformations occur in a single pot, would also be a highly efficient approach to generate diverse derivatives. liberty.edu

Furthermore, the chlorine atom can be a site for nucleophilic aromatic substitution under specific conditions, allowing for the introduction of a wide range of functional groups. The benzyloxy group, on the other hand, can be deprotected to reveal a hydroxyl group, providing another point for derivatization. This dual functionality makes this compound a valuable platform for creating libraries of novel compounds for various applications.

Untapped Potential as a Building Block in Complex Chemical Synthesis

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. wiserpub.comwisdomlib.org this compound, with its specific substitution pattern, holds untapped potential in this regard.

The combination of the chloro and benzyloxy groups can be strategically utilized in the synthesis of complex natural products and designed molecules. For instance, the chlorine atom can be used to direct metallation reactions to the adjacent position, enabling further functionalization of the aromatic ring. liberty.edu The benzyloxy group can act as a protecting group for the phenol (B47542), which can be unveiled at a later synthetic stage to participate in further reactions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design. For this compound, advanced computational modeling can provide valuable insights into several aspects.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov Such studies can help in elucidating the influence of the substituents on the reactivity of the aldehyde group and the aromatic ring. For instance, computational analysis of related substituted benzaldehydes has been used to predict their interaction with biological targets. nih.gov

Molecular dynamics simulations can be used to study the conformational flexibility of the benzyloxy group and its impact on the molecule's interactions with other species. Furthermore, computational models can be developed to predict the outcome of various reactions, aiding in the design of novel synthetic pathways and the optimization of reaction conditions. researchgate.net

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Dynamics (MD) | Analysis of conformational flexibility and intermolecular interactions. |

| QSPR/QSAR | Prediction of physicochemical properties and biological activities of derivatives. |

Integration into New Material Development

Substituted benzaldehydes are valuable precursors for the synthesis of functional materials, including polymers and coordination compounds. The unique combination of functional groups in this compound makes it an interesting candidate for integration into new material development.

The aldehyde group can be utilized in polymerization reactions, such as condensation with amines to form Schiff base polymers. These materials can exhibit interesting optical and electronic properties. The presence of the chlorine and benzyloxy groups can be used to tune the properties of the resulting polymers, such as their solubility, thermal stability, and self-assembly behavior.

Furthermore, the aldehyde and the potential for revealing the hydroxyl group make this molecule a candidate for the synthesis of ligands for coordination polymers or metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and sensing. The specific substitution pattern of this compound could lead to the formation of novel materials with unique structures and functionalities.

Challenges and Opportunities in Scale-Up and Industrial Applications

The transition of a chemical from laboratory-scale synthesis to industrial production presents a unique set of challenges and opportunities. For this compound, a specialty chemical, these would be particularly relevant.

Challenges:

Cost-effective Synthesis: Developing a scalable and economically viable synthesis process is a primary challenge. This includes the cost of starting materials, reagents, and the efficiency of the synthetic route. seatexcorp.comreachemchemicals.com

Process Safety and Environmental Impact: Ensuring the safety of the chemical process at an industrial scale and minimizing its environmental footprint are critical considerations. This involves managing hazardous reagents and byproducts. osaka-u.ac.jpsciencedaily.com

Purity and Quality Control: Establishing robust methods for purification and quality control to meet the specifications required for potential applications is essential.

Opportunities:

Niche Applications: As a specialty chemical, this compound could find high-value applications in niche markets such as pharmaceuticals, electronics, or advanced materials, where its unique properties justify a higher production cost.

Green Chemistry Implementation: The development of a green and sustainable industrial process for its synthesis could provide a significant competitive advantage. google.com

Platform Molecule: Its potential as a versatile building block for a range of derivatives could position it as a valuable platform molecule for the chemical industry.

Future research focused on overcoming the challenges of scale-up while capitalizing on the opportunities presented by its unique chemical structure will be crucial for the successful industrial application of this compound.

Q & A

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can reaction scalability be optimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.